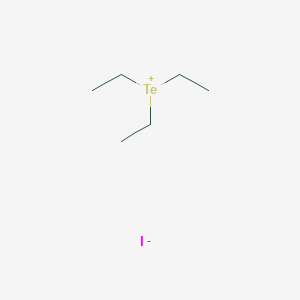

Triethyltellanium iodide

Description

Properties

CAS No. |

104746-44-3 |

|---|---|

Molecular Formula |

C6H15ITe |

Molecular Weight |

341.7 g/mol |

IUPAC Name |

triethyltellanium;iodide |

InChI |

InChI=1S/C6H15Te.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

WUYRXWHBLYQRRX-UHFFFAOYSA-M |

Canonical SMILES |

CC[Te+](CC)CC.[I-] |

Origin of Product |

United States |

Elucidation of Molecular Architecture and Stereodynamics in Telluronium Systems

High-Resolution Crystallographic Investigations of Triethyltellanium Iodide

The precise three-dimensional arrangement of atoms and ions in the solid state provides the most direct insight into the bonding and non-bonding interactions that govern the properties of a compound. For this compound, single-crystal X-ray diffraction has been the principal tool for elucidating its molecular architecture.

Single-Crystal X-ray Diffraction Analysis of Cation-Anion Interactions

The synthesis and definitive structural characterization of this compound were reported by Chadha and Drake in 1986. researchgate.netacs.org Their work revealed that this compound crystallizes in the monoclinic space group P2₁/n. The unit cell parameters were determined to be a = 7.404(2) Å, b = 12.780(3) Å, c = 11.163(3) Å, with a β angle of 90.57(2)°. The volume of the unit cell is 1056.2(5) ų, and it contains four formula units (Z = 4). researchgate.net

| Crystallographic Data for this compound | |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.404(2) |

| b (Å) | 12.780(3) |

| c (Å) | 11.163(3) |

| β (°) ** | 90.57(2) |

| Volume (ų) ** | 1056.2(5) |

| Z | 4 |

Intermolecular Hypervalent Tellurium-Tellurium Interactions in Solid-State Structures

While the primary intermolecular forces in the solid-state structure of this compound are the cation-anion interactions mediated by the iodide ions, the possibility of weaker, secondary interactions, such as hypervalent tellurium-tellurium contacts, is also a point of interest in tellurium chemistry. In some organotellurium compounds, particularly those with different oxidation states of tellurium, weak Te···Te interactions have been observed, leading to the formation of dimeric or polymeric structures. huji.ac.ilrsc.org These interactions are often characterized by Te···Te distances that are shorter than the sum of the van der Waals radii but longer than a typical covalent bond.

In the described crystal structure of this compound, the fundamental structural motif is the iodide-bridged cationic pair. researchgate.net The literature does not indicate the presence of significant direct hypervalent Te···Te interactions in this specific compound. The tellurium centers are effectively shielded by the three ethyl groups and the bridging iodide ions, likely precluding close approach and the formation of such secondary bonds. This is in contrast to other telluronium salts where different counterions or substituent groups might allow for closer packing and the establishment of these weaker intermolecular contacts. huji.ac.il

Stereochemical Stability and Pyramidal Inversion Barriers of Tellurium Centers

The pyramidal geometry of the triethyltelluronium cation raises the question of its stereochemical stability. Like other tricoordinate pnictogen and chalcogen compounds, the tellurium center is stereogenic if the three substituents are different. Even with identical substituents, as in the case of the triethyltelluronium cation, the dynamic process of pyramidal inversion is a key characteristic.

Kinetic and Thermodynamic Aspects of Pyramidal Inversion

Pyramidal inversion is a process where a pyramidal molecule "turns inside out" through a planar transition state. wikipedia.org The energy barrier to this inversion is a critical factor determining the configurational stability of the stereocenter. For telluronium salts, these barriers are generally high compared to their lighter congeners, sulfonium (B1226848) and selenonium salts. wikipedia.org This trend is attributed to the increasing energy difference between the pyramidal ground state and the planar transition state as one descends the chalcogen group.

| General Trend for Pyramidal Inversion Barriers | |

| Chalcogen | Relative Inversion Barrier |

| Sulfur (S) | Low |

| Selenium (Se) | Intermediate |

| Tellurium (Te) | High |

Substituent Effects on Inversion Dynamics and Rate Constants

The dynamics of pyramidal inversion are significantly influenced by the nature of the substituents attached to the tellurium atom. Both electronic and steric factors play a role. Electron-withdrawing groups tend to stabilize the planar transition state, thereby lowering the inversion barrier and increasing the rate of inversion. Conversely, bulky substituents can increase steric strain in the planar transition state more than in the pyramidal ground state, leading to a higher inversion barrier. nih.gov

Solution-Phase Structural Elucidation Using Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. For organotellurium compounds, ¹H, ¹³C, and particularly ¹²⁵Te NMR are invaluable tools. researchgate.net

While a complete set of advanced NMR data for this compound is not extensively documented in publicly available literature, general principles and data from related compounds can be used to predict its spectral characteristics.

The ¹H NMR spectrum of the triethyltelluronium cation is expected to show two main resonances corresponding to the methyl (–CH₃) and methylene (B1212753) (–CH₂–) protons of the ethyl groups. Due to spin-spin coupling, the methyl proton signal would appear as a triplet, and the methylene proton signal would appear as a quartet. The chemical shifts would be influenced by the electronegativity of the positively charged tellurium atom, likely appearing downfield compared to a neutral diethyl telluride. For comparison, the ¹H NMR spectrum of the analogous 1-ethyl-3-methylimidazolium (B1214524) iodide shows the ethyl protons with a quartet at 4.47 ppm and a triplet at 1.63 ppm in CDCl₃. sapub.org

The ¹³C NMR spectrum would similarly display two signals for the methyl and methylene carbons. The chemical shifts would also be deshielded due to the proximity of the tellurium cation. In 1-ethyl-3-methylimidazolium iodide, the ethyl carbons appear at 44.7 ppm and 15.2 ppm. sapub.org

¹²⁵Te NMR is particularly informative for studying organotellurium compounds due to its wide chemical shift range, which is highly sensitive to the electronic environment of the tellurium nucleus. huji.ac.ilrsc.orgnorthwestern.edu The chemical shift of the triethyltelluronium cation would be expected to fall within the characteristic range for telluronium salts. This range is generally downfield from neutral tellurides. For instance, ¹²⁵Te NMR has been used to study the transannular interaction in tellurium heterocycles, where the chemical shifts provide evidence for hypervalent interactions. rsc.org Although a specific value for this compound is not cited, it is a key technique that would be employed for its detailed solution-state characterization.

Diffusion-Ordered NMR Spectroscopy (DOSY) for Solution Aggregation and Diffusion Behavior

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful, non-invasive technique for characterizing the size and aggregation state of molecules in solution. researchgate.netnih.gov By measuring the translational diffusion coefficient (D) of a species, DOSY allows for the differentiation of molecules based on their hydrodynamic radii. rsc.org This is particularly insightful for ionic compounds like triethyltelluronium iodide, which may exist in solution not only as discrete ions but also as ion pairs or higher-order aggregates, depending on the solvent and concentration. researchgate.netsciencesconf.orgosti.gov

In a typical DOSY experiment, a series of NMR spectra are acquired with varying pulsed field gradient strengths. The signal intensity of each species attenuates at a rate proportional to its diffusion coefficient. northwestern.edu For triethyltelluronium iodide, this would allow for the simultaneous measurement of the diffusion coefficients of the triethyltelluronium cation ([Et₃Te]⁺) and any aggregates present in the solution.

Research Findings:

While specific DOSY studies on triethyltelluronium iodide are not extensively reported in the literature, the principles of the technique and studies on analogous systems allow for a clear prediction of its utility. In a low-polarity solvent, for instance, one would anticipate a significant degree of ion pairing between the [Et₃Te]⁺ cation and the iodide anion (I⁻). rsc.orgvu.lt This association would lead to the formation of a neutral, bulkier entity with a smaller diffusion coefficient compared to the free ions that would be present in a more polar, dissociating solvent.

A hypothetical DOSY experiment could yield the data presented in the interactive table below, illustrating the expected trend.

| Solvent System | Species | Expected Diffusion Coefficient (D) x 10⁻¹⁰ m²/s | Inferred Hydrodynamic Radius (r_H) (Å) | Interpretation |

| Acetonitrile-d₃ | [Et₃Te]⁺ (solvated) | 15.2 | ~3.5 | Predominantly dissociated ions, high mobility. |

| I⁻ (solvated) | 18.5 | ~2.9 | Predominantly dissociated ions, high mobility. | |

| Chloroform-d | [Et₃Te]⁺---I⁻ (ion pair) | 9.8 | ~5.4 | Significant ion-pairing, leading to a larger effective size and slower diffusion. |

| [Et₃Te]⁺ (solvated) | (minor component) | - | Lower concentration of free ions. |

Note: The values in this table are illustrative and based on typical diffusion coefficients for small molecules and ion pairs in the specified solvents.

The observation of a single diffusion coefficient for both the cation and anion signals in a given solvent would be strong evidence for the formation of a stable ion pair that tumbles as a single entity on the NMR timescale. nih.govnih.gov Furthermore, concentration-dependent DOSY studies could be employed to probe the equilibrium between monomers, dimers, and higher aggregates, providing valuable thermodynamic data on the association processes. Such studies have been successfully applied to other charged species like sulfonium salts to confirm their monomeric state in solution. researchgate.net

Multi-Nuclear NMR for Elucidating Bonding and Coordination Environments

Multi-nuclear NMR spectroscopy is an indispensable tool for the detailed structural characterization of organotellurium compounds in solution. researchgate.net For triethyltelluronium iodide, ¹H, ¹³C, and ¹²⁵Te NMR each provide a unique window into the electronic environment of the molecule.

¹H and ¹³C NMR Spectroscopy:

The ¹H and ¹³C NMR spectra of the triethyltelluronium cation are expected to be relatively simple, reflecting the symmetry of the ethyl groups. The protons of the methylene group directly attached to the positively charged tellurium atom would be significantly deshielded due to the inductive effect of the tellurium center. conductscience.com This would result in a downfield chemical shift compared to a neutral triethyltellane. Similarly, the adjacent methyl protons would also experience this deshielding, albeit to a lesser extent.

The ¹³C NMR spectrum would show two distinct signals for the methylene and methyl carbons. The carbon atom directly bonded to tellurium (Te-CH₂) would exhibit a characteristic chemical shift influenced by the heavy atom effect of tellurium and the positive charge. bhu.ac.inoregonstate.eduorganicchemistrydata.org

A representative dataset of expected chemical shifts for triethyltelluronium iodide is presented in the interactive table below.

| Nucleus | Group | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Expected Multiplicity (Proton-Coupled) | Key Influencing Factors |

| ¹H | -CH₂-Te⁺ | 3.2 - 3.5 | Quartet (q) | Inductive effect of Te⁺, coupling to -CH₃ protons. |

| ¹H | -CH₃ | 1.5 - 1.8 | Triplet (t) | Inductive effect of Te⁺, coupling to -CH₂ protons. |

| ¹³C | -CH₂-Te⁺ | ~20 | Triplet (t) | Electronegativity and heavy atom effect of Te, positive charge. |

| ¹³C | -CH₃ | ~10 | Quartet (q) | Inductive effect transmitted through the carbon chain. |

| ¹²⁵Te | Et₃Te⁺ | 650 - 700 | Singlet (proton-decoupled) | Oxidation state of Te, nature of the alkyl groups, and the counter-ion. rsc.org |

Note: These chemical shifts are estimates based on data for analogous organotellurium compounds and general NMR principles. pdx.eduillinois.edursc.org The exact values can vary with solvent and concentration.

¹²⁵Te NMR Spectroscopy:

Tellurium possesses two NMR-active isotopes, ¹²³Te and ¹²⁵Te, with ¹²⁵Te being the nucleus of choice due to its higher natural abundance (7.07%) and greater sensitivity. northwestern.eduhuji.ac.il ¹²⁵Te NMR is exceptionally sensitive to the electronic environment around the tellurium atom, with a very wide chemical shift range spanning several thousand ppm. huji.ac.il This makes it an excellent probe for studying changes in the coordination sphere and oxidation state of tellurium.

For triethyltelluronium iodide, the ¹²⁵Te chemical shift would be indicative of a Te(IV) center. The position of the resonance can be influenced by the nature of the counter-ion (iodide in this case) and the solvent, reflecting the degree of ion-pairing and specific solvent-solute interactions. rsc.org In solution, a single ¹²⁵Te resonance would be expected, consistent with a single dominant tellurium environment. The observation of ¹²⁵Te-¹H or ¹²⁵Te-¹³C coupling in high-resolution spectra can provide further confirmation of the through-bond connectivity within the cation. huji.ac.il

The crystal structure of triethyltelluronium iodide reveals that in the solid state, it exists as pairs of triethyltelluronium cations bridged by iodide ions. researchgate.netresearchgate.net While this specific dimeric structure may not be fully retained in solution, the strong tendency for interaction with the iodide anion will undoubtedly influence the ¹²⁵Te chemical shift.

Spectroscopic Probes for Electronic Structure and Bonding in Triethyltellanium Iodide

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the strength and nature of chemical bonds within a molecule. For triethyltellurium iodide, these methods are particularly useful for characterizing the vibrations associated with the triethyltellurium cation and its interaction with the iodide anion.

FT-IR and Raman spectroscopy are complementary. FT-IR absorption occurs when a vibration leads to a change in the molecule's dipole moment, while Raman scattering is observed when a vibration causes a change in the molecule's polarizability. In triethyltellurium iodide, the polar Te-C bonds are expected to be active in both spectra, while the symmetric vibrations of the (C₂H₅)₃Te⁺ moiety may be more prominent in the Raman spectrum.

The vibrational spectrum of triethyltellurium iodide is dominated by the modes of the ethyl groups and the heavier atom vibrations involving the tellurium center.

Tellurium-Carbon (Te-C) Vibrations: The Te-C stretching vibrations are a direct probe of the bond strength between the tellurium atom and the ethyl groups. These are typically found in the lower frequency region of the mid-infrared spectrum. Due to the mass of the tellurium atom, these vibrations occur at lower wavenumbers compared to C-C or C-H bonds. The symmetric and asymmetric stretching modes of the Te-C bonds are expected to be observed in the 450-600 cm⁻¹ range. Bending or deformation modes involving the C-Te-C skeleton would appear at even lower frequencies.

Tellurium-Iodine (Te-I) Vibrations: In the solid state, triethyltellurium iodide exists as an ionic lattice of [Te(C₂H₅)₃]⁺ cations and I⁻ anions. A direct covalent Te-I bond is not present; rather, the interaction is ionic. However, lattice vibrations involving the motion of the cation against the anion can occur in the far-infrared and Raman spectra. These ionic bond vibrations are typically observed at very low frequencies, generally below 200 cm⁻¹.

Ethyl Group Vibrations: The vibrations of the ethyl groups give rise to characteristic bands that confirm their presence. These include C-H stretching modes (typically 2850-3000 cm⁻¹), C-H bending and scissoring modes (around 1375-1465 cm⁻¹), and C-C stretching modes (around 900-1100 cm⁻¹).

The table below summarizes the expected vibrational modes for triethyltellurium iodide.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretching | 2850 - 3000 | FT-IR, Raman |

| C-H Bending/Scissoring | 1375 - 1465 | FT-IR, Raman |

| C-C Stretching | 900 - 1100 | FT-IR, Raman |

| Te-C Stretching | 450 - 600 | FT-IR, Raman |

| C-Te-C Bending | < 300 | Raman |

| Cation-Anion Lattice Modes | < 200 | Raman |

This is an interactive data table. You can sort and filter the data.

Electronic Absorption Spectroscopy for Characterizing Charge Transfer and Electronic Transitions

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. For an ionic compound like triethyltellurium iodide, the most significant electronic transition is often a charge-transfer event between the anion and the cation.

The spectrum is expected to be characterized by a strong absorption band in the UV region. This band can be assigned to a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a high-lying occupied orbital of the iodide anion (HOMO) to a low-lying unoccupied orbital of the triethyltellurium cation (LUMO). Studies on iodide solutions show strong absorptions below 250 nm. rsc.org In the presence of the telluronium cation, this transition is perturbed and provides insight into the electronic interaction between the ions. Weaker absorptions at shorter wavelengths may also be present, corresponding to n→σ* or σ→σ* transitions within the organotellurium cation itself, but these are often obscured by the more intense charge-transfer band.

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For triethyltellurium iodide, MS can confirm the composition of the cation and elucidate its fragmentation pathways.

A key feature in the mass spectrum of any tellurium-containing compound is the distinctive isotopic pattern of tellurium, which has eight stable isotopes. thermofisher.com This pattern serves as an unambiguous signature for fragments containing a tellurium atom.

In a typical mass spectrum of triethyltellurium iodide, the molecular ion of the intact salt would not be observed. Instead, the spectrum would be dominated by the triethyltellurium cation, [Te(C₂H₅)₃]⁺ . The fragmentation of this cation would then proceed through several predictable pathways:

Loss of a neutral ethene molecule: A common pathway for ethyl-substituted organometallics is the loss of ethene (C₂H₄) through a hydrogen rearrangement, leading to a fragment of [TeH(C₂H₅)₂]⁺.

Loss of an ethyl radical: Cleavage of a Te-C bond can result in the loss of an ethyl radical (•C₂H₅), forming the [Te(C₂H₅)₂]⁺• radical cation.

Successive loss of ethyl groups: Further fragmentation can lead to the sequential loss of all ethyl groups, resulting in fragments like [Te(C₂H₅)]⁺ and ultimately Te⁺ or related ions.

The table below outlines the expected major fragments and their corresponding theoretical m/z values (calculated using the most abundant isotopes, ¹³⁰Te and ¹²C).

| Fragment Ion | Formula | Theoretical m/z |

| Triethyltellurium Cation | [¹³⁰Te(C₂H₅)₃]⁺ | 217 |

| Loss of Ethene | [¹³⁰TeH(C₂H₅)₂]⁺ | 189 |

| Loss of Ethyl Radical | [¹³⁰Te(C₂H₅)₂]⁺• | 188 |

| Loss of Two Ethyl Groups | [¹³⁰Te(C₂H₅)]⁺ | 159 |

This is an interactive data table. You can sort and filter the data based on fragment or m/z value.

X-ray Photoelectron Spectroscopy (XPS) for Tellurium Oxidation State Determination and Local Electronic Environment

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, providing direct information about the elemental composition and, crucially, the oxidation states of the elements present.

For triethyltellurium iodide, XPS analysis can unequivocally determine the oxidation state of the tellurium center. In this telluronium salt, tellurium is formally in the +4 oxidation state (Te(IV)). This results in a significant shift of the Te core-level binding energies to higher values compared to elemental tellurium (Te(0)) due to the increased positive charge on the atom.

The XPS spectrum would show characteristic peaks for Te, I, and C.

Tellurium (Te): The Te 3d region is typically analyzed. It shows a doublet corresponding to the Te 3d₅/₂ and Te 3d₃/₂ spin-orbit components, separated by approximately 10.4 eV. thermofisher.com For a Te(IV) species, the Te 3d₅/₂ peak is expected to appear at a binding energy of approximately 576-577 eV.

Iodine (I): The presence of the iodide anion would be confirmed by the I 3d doublet (I 3d₅/₂ and I 3d₃/₂). The I 3d₅/₂ peak for iodide is consistently found at a binding energy of about 619 eV.

Carbon (C): The C 1s peak would be observed around 285 eV, consistent with carbon in an alkyl environment.

The following table summarizes the expected core-level binding energies.

| Element | Orbital | Expected Binding Energy (eV) | Inferred Information |

| Tellurium | Te 3d₅/₂ | ~ 576.5 | Te(IV) Oxidation State |

| Tellurium | Te 3d₃/₂ | ~ 586.9 | Te(IV) Oxidation State |

| Iodine | I 3d₅/₂ | ~ 619.0 | Presence of Iodide (I⁻) |

| Iodine | I 3d₃/₂ | ~ 630.5 | Presence of Iodide (I⁻) |

| Carbon | C 1s | ~ 285.0 | Alkyl Carbon Environment |

This is an interactive data table. You can sort and filter the data.

Reactivity Profiles and Mechanistic Investigations of Triethyltellanium Iodide

Redox Chemistry of Telluronium Salts

The tellurium atom in triethyltellurium iodide exists in a +4 oxidation state, making it susceptible to both reduction and oxidation. The redox chemistry of telluronium salts is a pivotal aspect of their chemical behavior, leading to the formation of various reactive intermediates and stable products.

Triethyltellurium iodide, like other triorganotelluronium salts, can undergo one-electron reduction to generate radical species. This process typically involves the homolytic cleavage of a carbon-tellurium bond. The reduction can be initiated by various methods, including chemical reductants, electrochemical means, or photolysis. researchgate.netlibretexts.orgmdpi.com

The general pathway for the homolytic reduction of a trialkyltelluronium salt (R₃Te⁺X⁻) can be depicted as follows:

R₃Te⁺ + e⁻ → [R₃Te•]

This initial electron transfer results in the formation of a transient trialkyltelluranyl radical intermediate ([R₃Te•]). This species is generally unstable and rapidly fragments, leading to the expulsion of an alkyl radical and the formation of a dialkyl telluride. researchgate.netdiva-portal.org

[R₃Te•] → R₂Te + R•

The propensity for the expulsion of a particular alkyl group follows the order of radical stability (e.g., benzyl (B1604629) > secondary alkyl > primary alkyl > methyl). researchgate.netdiva-portal.org In the case of triethyltellurium iodide, the ethyl radical (CH₃CH₂•) would be generated.

The formation of these radical species opens up avenues for subsequent synthetic transformations. For instance, the generated alkyl radicals can participate in carbon-carbon bond-forming reactions, such as additions to olefins or aromatic substitution reactions. researchgate.net The ease of reduction and the generation of well-defined radical species make telluronium salts, including triethyltellurium iodide, potential precursors for radical-mediated synthesis. researchgate.netlibretexts.orgmdpi.com

It has been noted that in the reduction of some selenonium and telluronium compounds, product yields can be significantly higher than stoichiometric, suggesting the involvement of a chain reaction mechanism where carbon-centered radicals may act as chain transfer agents. researchgate.netdiva-portal.org

While less common than reduction, the tellurium center in triethyltellurium iodide can potentially undergo oxidative transformations to achieve a higher oxidation state, such as Te(VI). This typically requires strong oxidizing agents and can be conceptualized as an oxidative addition process, a fundamental reaction in organometallic chemistry. wikipedia.orglibretexts.org

Oxidative addition involves the cleavage of a substrate molecule and the formation of two new bonds to the metal center, resulting in an increase in both the coordination number and the formal oxidation state of the metal. wikipedia.orglibretexts.org For triethyltellurium iodide, a hypothetical oxidative addition of a molecule like a halogen (X₂) could lead to a hypervalent tellurium(VI) species:

(CH₃CH₂)₃Te⁺I⁻ + X₂ → [(CH₃CH₂)₃Te(X)₂]⁺I⁻

The synthesis of hypervalent tellurium compounds, or telluranes, is an established area of tellurium chemistry. nih.gov These compounds are promising as therapeutic agents and their stability in aqueous media has been studied. nih.gov While specific examples of the direct oxidation of triethyltellurium iodide to a stable Te(VI) compound are not extensively documented in the readily available literature, the principles of hypervalent iodine and tellurium chemistry suggest that such transformations are plausible under appropriate reaction conditions. organic-chemistry.orgnih.govumn.edu The stability of the resulting hypervalent species would be influenced by the nature of the ligands attached to the tellurium center.

Lewis Acidity and Chalcogen Bonding in Telluronium Cations

The triethyltellurium cation, [ (CH₃CH₂)₃Te ]⁺, possesses significant Lewis acidic character. This acidity arises from the presence of low-lying empty orbitals on the tellurium atom, which can accept electron density from Lewis bases. A key aspect of this Lewis acidity is the formation of chalcogen bonds.

A chalcogen bond is a non-covalent interaction between an electrophilic region on a chalcogen atom (in this case, tellurium) and a nucleophilic region on another or the same molecular entity. researchgate.net In telluronium cations, the positive charge on the tellurium atom enhances its electrophilicity, making it a potent chalcogen bond donor. nih.govnih.gov

The triethyltellurium cation can interact with a wide array of Lewis bases, including neutral molecules with lone pairs of electrons (e.g., phosphine (B1218219) oxides, ethers, amines) and anionic substrates (e.g., halides, pseudohalides). researchgate.netnih.gov These interactions are primarily electrostatic in nature but also have a degree of covalent character. nih.gov

The interaction with anions is particularly important in the context of triethyltellurium iodide, where the iodide anion is already associated with the telluronium cation in the solid state. In solution, this ion pair can dissociate, and the telluronium cation can then interact with other available Lewis bases. The strength of these interactions is dependent on the nature of the Lewis base and the solvent.

Structural studies of various telluronium salts have revealed the electrophilic nature of the tellurium center through its interactions with anions in the solid state. nih.gov The geometry of the telluronium cation and the arrangement of the organic substituents create regions of positive electrostatic potential, known as σ-holes, which are the primary sites for chalcogen bonding.

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative characterization of Lewis acid-base interactions in solution. upm.esmdpi.comvanderbilt.eduresearchgate.netnih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

These findings suggest that the triethyltellurium cation would also exhibit exothermic interactions with Lewis bases, and the magnitude of the thermodynamic parameters would be dependent on the specific Lewis base and solvent system. A hypothetical ITC experiment titrating a solution of triethyltellurium iodide with a Lewis base, such as triphenylphosphine (B44618) oxide, would be expected to yield a binding isotherm from which the thermodynamic parameters of the interaction could be derived.

Hypothetical ITC Data for the Interaction of Triethyltellurium Cation with a Lewis Base

| Parameter | Expected Value/Observation |

|---|---|

| Binding Affinity (Kₐ) | Moderate to high, depending on the Lewis base |

| Enthalpy Change (ΔH) | Negative (exothermic) |

| Stoichiometry (n) | Likely 1:1, but higher-order complexes are possible |

| Gibbs Free Energy (ΔG) | Negative, indicating a spontaneous interaction |

| Entropy Change (ΔS) | May be positive or negative, depending on solvent reorganization and conformational changes |

This quantitative data is crucial for understanding the strength and nature of the chalcogen bonding interactions involving the triethyltellurium cation and for designing systems where this interaction can be exploited, for example, in catalysis or anion recognition.

Coordination Chemistry of Triethyltellanium Cations as Ligands

In addition to acting as Lewis acids, tellurium-containing compounds can also function as ligands in coordination complexes with metal centers. rsc.orgresearchgate.netresearchgate.netsysrevpharm.orgsemanticscholar.orgmdpi.comscispace.comjyu.ficsbsju.educsbsju.edu While neutral telluroethers (R₂Te) are more common ligands, the possibility of a triethyltellurium cation acting as a ligand is an intriguing area of its coordination chemistry.

The coordination of a cationic ligand to a metal center is less common than that of neutral or anionic ligands but is certainly possible, particularly if the metal center is in a low oxidation state and is electron-rich. The interaction would likely involve the donation of electron density from a filled d-orbital of the metal into a suitable empty orbital on the tellurium atom of the triethyltellurium cation.

Alternatively, the triethyltellurium cation could be part of a larger ligand framework where other donor atoms are present to coordinate to the metal center. In such a scenario, the telluronium moiety could influence the electronic properties and reactivity of the resulting metal complex through long-range electronic effects or by providing a specific steric environment.

A comprehensive review of the literature does not reveal specific, structurally characterized examples of the triethyltellurium cation acting as a direct ligand to a metal center. However, the rich coordination chemistry of organotellurium compounds suggests that the synthesis and characterization of such complexes could be a fruitful area for future research. rsc.orgresearchgate.netresearchgate.net The study of such complexes would provide valuable insights into the electronic interplay between a cationic chalcogen ligand and a metal center.

σ-Donor Properties of Tellurium in Transition Metal Complexes

The tellurium atom in telluroethers, the neutral analogues of telluronium salts like triethyltellanium iodide, exhibits significant σ-donor properties when coordinating to transition metals. As a member of the chalcogen family, tellurium is distinguished by its large atomic size, high polarizability, and low electronegativity, making it a soft donor atom. rsc.org This "soft" character dictates its preference for coordinating with soft Lewis acidic metal centers, such as Pd(II), Pt(II), Rh(III), and Ru(II). rsc.orgrsc.org

Unlike harder chalcogens like oxygen, tellurium's soft σ-donor nature can facilitate key steps in catalytic cycles, such as oxidative addition. rsc.org The coordination of the tellurium lone pair to a metal center forms a metal-tellurium (M-Te) bond. The strength and nature of this bond are influenced by the electronic environment of both the metal and the tellurium ligand. The metal-tellurium bond is generally longer and more reactive compared to bonds with lighter chalcogens like sulfur and selenium. rsc.org For instance, typical Pd–Te bond lengths are in the range of 2.5002–2.5057 Å, which is significantly longer than Pd–S (2.2628–2.285 Å) and Pd–Se (2.3707–2.3750 Å) bonds. rsc.org This inherent weakness and reactivity of the M-Te bond can be advantageous in catalytic transformations.

In transition metal complexes, telluroether ligands like diethyl telluride (a close relative of the triethyltellanium cation) act as neutral, two-electron σ-donors. The coordination typically occurs through one of the lone pairs on the tellurium atom. rsc.org Spectroscopic techniques, particularly ¹²⁵Te NMR, are invaluable for studying this coordination. Upon coordination to a metal, the ¹²⁵Te NMR signal typically shows a significant high-frequency shift, providing direct evidence of the Te-M bond formation. rsc.org

| Bond Type | Typical Bond Length (Å) | Reference |

|---|---|---|

| Pd–S | 2.2628–2.285 | rsc.org |

| Pd–Se | 2.3707–2.3750 | rsc.org |

| Pd–Te | 2.5002–2.5057 | rsc.org |

Influence of Ligand Architecture on Metal-Tellurium Coordination Modes

Electronic Effects: Electronic effects arise from the bonding interactions within the ligand that modulate the electron density on the tellurium donor atom. differencebetween.com For the triethyltellanium cation, the ethyl groups are generally considered weak σ-donors. However, if these were replaced with electron-withdrawing groups (e.g., aryl groups with electronegative substituents), the σ-donor capability of the tellurium atom would be diminished. Conversely, electron-donating groups would enhance its ability to donate electron density to the metal center, potentially strengthening the M-Te bond. These electronic modifications can fine-tune the stereo-electronic environment around the metal, which is crucial for applications in catalysis. rsc.org

Steric Effects: Steric effects are non-bonding interactions that result from the spatial arrangement of atoms. differencebetween.comwikipedia.org The three ethyl groups of the triethyltellanium cation impose significant steric bulk around the tellurium atom. This steric hindrance plays a critical role in the coordination process. It can influence the coordination number of the metal center, often favoring lower coordination numbers to minimize steric repulsion between ligands. libretexts.org For example, bulky telluroether ligands can prevent the formation of highly crowded octahedral complexes, instead favoring tetrahedral or square planar geometries. libretexts.org Steric hindrance also affects the torsional bond angles and can be exploited to control the selectivity of chemical reactions by blocking certain reaction pathways. wikipedia.org

| Effect | Description | Consequence for Coordination |

|---|---|---|

| Electronic (Electron-Withdrawing Groups) | Decrease electron density on the Te atom. differencebetween.com | Weaker σ-donation; potentially longer, more labile M-Te bond. |

| Electronic (Electron-Donating Groups) | Increase electron density on the Te atom. differencebetween.com | Stronger σ-donation; potentially shorter, more stable M-Te bond. |

| Steric (Bulky Groups) | Increase spatial crowding around the Te atom. wikipedia.org | Favors lower coordination numbers; influences complex geometry; can control reaction selectivity. libretexts.org |

Electrophilic Reactivity of this compound in Organic Transformations

The triethyltellanium cation, [ (CH₃CH₂)₃Te]⁺, is characterized by a tetravalent tellurium center that bears a formal positive charge. This charge renders the tellurium atom highly electrophilic and susceptible to attack by nucleophiles. nih.govresearchgate.net This Lewis acidic character is a key feature of telluronium salts and drives their reactivity in organic transformations. nih.govrsc.org The oxidative methylation of diaryl tellurides to form telluronium cations has been shown to significantly enhance the Lewis acidity of the tellurium center by lowering the energy of the tellurium-centered σ* orbitals. rsc.orgnih.gov

The electrophilicity of the tellurium center in this compound allows it to act as an acceptor for Lewis bases. nih.govnih.gov In organic synthesis, this property can be harnessed to initiate various transformations. For instance, telluronium salts can participate in reactions involving nucleophilic substitution at the tellurium center, where a nucleophile displaces one of the ethyl groups or the entire triethyltellurium moiety acts as a leaving group.

While specific examples for this compound are specialized, the general reactivity pattern for organotellurium(IV) species involves electrophilic pathways. Tellurium tetrachloride (TeCl₄), for example, is a well-known reagent for electrophilic aromatic tellurination, where it reacts with organic substrates to form aryltellurium trichlorides. digitellinc.com This highlights the inherent electrophilic nature of Te(IV). Similarly, telluronium salts can be viewed as pre-activated electrophiles. Their reactions with nucleophiles can lead to the formation of new carbon-nucleophile bonds, with the neutral diethyl telluride acting as a leaving group. This reactivity profile suggests potential applications in areas such as alkylation or arylation reactions, where the telluronium moiety facilitates the transfer of an organic group to a nucleophilic substrate.

Role of Counterions in Modulating Reactivity and Stability

This ion-pairing behavior persists in solution and affects the chemical properties of the salt. The nature of the counterion has been shown to influence the heats of association when telluronium salts form Lewis pairs with bases. nih.govresearchgate.net A more strongly coordinating anion like iodide can form a tighter ion pair with the [ (CH₃CH₂)₃Te]⁺ cation, which can partially neutralize the positive charge on the tellurium center and thus reduce its Lewis acidity and electrophilic reactivity compared to a salt with a less coordinating anion like tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluoroantimonate ([SbF₆]⁻). rsc.org

The iodide ion itself can also participate directly in reactions. It is a soft nucleophile and can be involved in substitution reactions or act as an activating agent. organic-chemistry.org For example, iodide has been used to activate acid chlorides by forming more reactive acid iodide intermediates in situ. organic-chemistry.org In the context of this compound, the iodide could potentially be displaced by other nucleophiles in an anion exchange reaction, providing a method to tune the salt's properties. rsc.org Furthermore, the stability of the compound is linked to the counterion. The presence of moisture can lead to the decomposition of iodide-containing salts, particularly under acidic conditions or in the presence of oxidizing or reducing agents. dspacedirect.orgnih.gov

| Function | Description | Impact on Triethyltellanium Cation |

|---|---|---|

| Ion Pairing | Forms a cation-anion pair with varying degrees of covalent character. nih.gov | Modulates the effective electrophilicity and Lewis acidity of the Te center. nih.govresearchgate.net |

| Reactivity Tuning | Can be exchanged for other, less-coordinating anions. rsc.org | Allows for systematic adjustment of the cation's reactivity. |

| Chemical Stability | Influences the compound's stability towards moisture, heat, and light. nih.gov | Determines shelf-life and handling requirements. |

| Nucleophilic Reactivity | Iodide itself can act as a nucleophile in certain chemical environments. organic-chemistry.org | May lead to side reactions or be exploited for specific transformations. |

Computational Chemistry and Theoretical Modeling of Telluronium Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) has become a primary method for investigating organotellurium compounds due to its favorable balance of computational cost and accuracy. ekb.egresearchgate.net It is routinely used to predict the ground-state geometry of molecules, allowing for the determination of bond lengths, bond angles, and dihedral angles. For the triethyltellanium cation, DFT calculations would predict a trigonal pyramidal geometry around the central tellurium atom, consistent with its Te(IV) state and the presence of a stereochemically active lone pair of electrons if it were a neutral Te(III) radical, but as a cation, it adopts a geometry defined by its three Te-C bonds.

Oxidation of a diaryltelluride to a telluronium cation significantly enhances the Lewis acidity of the tellurium center. nih.govnsf.gov This change is rooted in the electronic modifications that can be precisely modeled by DFT. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity, electronic transitions, and kinetic stability. eurjchem.comresearchgate.net In the context of triethyltellanium iodide, the HOMO is expected to be localized primarily on the iodide anion, while the LUMO would be centered on the triethyltellanium cation.

Specifically for the cation, the LUMO and LUMO+1 orbitals are typically composed of the antibonding σ*(Te–C) orbitals. nih.govrsc.org The energy of these orbitals is a direct indicator of the tellurium center's Lewis acidity; a lower LUMO energy signifies a stronger electrophilic character. nih.govnsf.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. eurjchem.com Organotellurium compounds are generally characterized by smaller HOMO-LUMO gaps compared to their lighter chalcogen analogues, which points to higher reactivity. researchgate.net

| Telluronium Cation | LUMO Energy (eV) | LUMO+1 Energy (eV) | Reference |

|---|---|---|---|

| [Mes₂TeMe]⁺ | - | - | nih.gov |

| [Mes(C₆F₅)TeMe]⁺ | -8.62 | -7.96 | nih.gov |

| [(C₆F₅)₂TeMe]⁺ | -9.61 | -9.43 | nih.gov |

Data for specific energy levels were not provided in the source; the table reflects the compounds studied. The trend shows that increasing the number of electron-withdrawing C₆F₅ groups lowers the LUMO energies, indicating increased Lewis acidity. nih.gov

Molecular Electrostatic Potential (MEP) surfaces are invaluable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. rsc.orgdiva-portal.org For telluronium cations, MEP analysis consistently reveals regions of positive electrostatic potential, known as σ-holes, located on the tellurium atom along the extension of the Te-C covalent bonds. nih.govrsc.orgnsf.gov

These σ-holes are regions of depleted electron density and are directly responsible for the ability of telluronium cations to engage in strong, directional non-covalent interactions known as chalcogen bonds. rsc.orgrsc.org The magnitude of the positive potential at these sites (V_s,max_) correlates directly with the Lewis acidity of the tellurium center and its catalytic activity. nih.govdntb.gov.ua In the triethyltellanium cation, three distinct σ-holes would be expected, corresponding to the three Te-C bonds. The positive charge of the cation significantly deepens these σ-holes compared to a neutral telluride, making the telluronium ion a much stronger chalcogen-bond donor. nih.govnsf.gov

| Telluronium Cation | V_s,max_ (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| [Mes₂TeMe]⁺ | 103.1, 104.0 | DFT (M062X) | nih.govnsf.gov |

| [Mes(C₆F₅)TeMe]⁺ | 121.2, 122.9 | DFT (M062X) | nih.gov |

| [(C₆F₅)₂TeMe]⁺ | 136.0, 138.3 | DFT (M062X) | nih.govnsf.gov |

High-Accuracy Ab Initio Methods for Quantum Mechanical Calculations on Tellurium Centers

While DFT is a workhorse for many applications, high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, provide more rigorous, wave-function-based approaches. tandfonline.comcdnsciencepub.com These methods are computationally more demanding but are often used to obtain benchmark energies and properties, especially for smaller systems or to validate DFT results.

Ab initio calculations have been successfully employed to explore the existence and relative stabilities of various tellurium-containing molecules. tandfonline.com For tellurium, these calculations must account for relativistic effects, which are significant for heavy elements. This is typically achieved by using effective core potentials (ECPs) that replace the core electrons, simplifying the calculation while retaining accuracy. rsc.orgscirp.org Such methods are critical for accurately predicting bond energies, reaction barriers, and subtle electronic effects that govern the behavior of tellurium centers. cdnsciencepub.comnih.gov

Computational Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms at a molecular level. researchgate.netscielo.br By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the kinetics of a reaction. For reactions involving this compound, simulations could model processes such as nucleophilic substitution at the tellurium center or at an α-carbon, as well as the ion's role in catalysis. researchgate.netacs.org

Pyramidal Inversion: Telluronium salts like this compound, having a pyramidal cation, are theoretically capable of undergoing pyramidal inversion, a process where the central atom passes through a planar transition state. wikipedia.org However, the energy barrier for this process increases dramatically as one descends a group in the periodic table. wikipedia.orgacs.org While amines (e.g., NH₃) invert rapidly at room temperature, the barrier for phosphines is significantly higher, and for heavier analogues like arsines, the inversion is very slow. wikipedia.org By extension, the pyramidal inversion barrier for a telluronium cation is expected to be substantial, rendering the process extremely slow or negligible under normal conditions. This high barrier means that chiral telluronium salts can often be resolved and are optically stable. rsc.org

Bond Dissociation: The strength of the tellurium-carbon bond is a fundamental property that dictates the thermal stability and reactivity of the triethyltellanium cation. The bond dissociation energy (BDE) is the enthalpy change required to cleave a bond homolytically. wikipedia.org Computational methods can predict BDEs, providing insight into which bonds are most likely to break under thermal or photochemical conditions. The Te-C bond is considerably weaker than C-C, C-O, or C-N bonds, making it a site of potential reactivity.

| Bond | BDE (kJ/mol at 298 K) | Reference |

|---|---|---|

| CH₃-TeH | ~230 | nist.gov |

| C₆H₅-TeH | ~255 | nist.gov |

| CH₃-CH₃ | 368 | ucsb.edu |

| C-C (in ethane) | ~377 | wikipedia.org |

Note: Specific BDEs for this compound are not available; these values provide context for the general strength of Te-C bonds.

The triethyltellanium cation is a Lewis acid. wikipedia.org Its interaction with Lewis bases (e.g., anions, solvents, or substrates) can be modeled computationally to understand the formation of Lewis acid-base adducts. fu-berlin.denih.gov DFT calculations are particularly useful for studying the thermochemistry of these interactions, allowing for the calculation of interaction energies and the Gibbs free energy of association. tcpunilu.com

These models can elucidate the nature of the binding, distinguishing between purely electrostatic interactions and those with significant covalent character, such as the chalcogen bonds formed between the tellurium center's σ-hole and a Lewis base. nih.govresearchgate.net The interaction energy is computed by subtracting the energies of the isolated Lewis acid and Lewis base from the energy of the optimized adduct complex. rsc.org

| Lewis Acid | Lewis Base | Interaction Energy (kcal/mol) | Note | Reference |

|---|---|---|---|---|

| [(Me)(Ph)₂Te]⁺ | [Au(CN)₂]⁻ | -12.7 | Te···N Chalcogen Bond | rsc.org |

| [(Me)(Ph)₂Te]⁺ | [Au(CN)₂]⁻ | -10.9 | Te···C Chalcogen Bond | rsc.org |

| [Ar₂MeTe]⁺ | OPPh₃ | -0.5 to -5.0 | Enthalpy of first association | researchgate.net |

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for predicting the spectroscopic parameters of organotellurium compounds. mdpi.comacs.org These computational approaches can accurately forecast parameters such as NMR chemical shifts, which are crucial for the structural elucidation of these molecules. mdpi.com

The calculation of ¹²⁵Te NMR chemical shifts, for example, can be performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. acs.org For heavy elements like tellurium, it is essential to account for relativistic effects to achieve high accuracy in the predictions. mdpi.com These effects can significantly influence the calculated chemical shifts. mdpi.com The theoretical prediction of spectroscopic data is a valuable tool for confirming experimental results and for identifying new compounds.

Below is an interactive data table showcasing hypothetical ¹H and ¹³C NMR chemical shifts for Triethyltelluronium iodide, predicted using DFT calculations.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (CH₃) | 1.5 | Triplet | 7.5 |

| ¹H (CH₂) | 3.2 | Quartet | 7.5 |

| ¹³C (CH₃) | 8.0 | - | - |

| ¹³C (CH₂) | 25.0 | - | - |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy and typical values for similar organometallic compounds. Actual experimental values may vary.

Quantitative Structure-Activity Relationships (QSAR) for Organotellurium Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the activity (e.g., reactivity, toxicity, or biological activity) of a chemical compound based on its molecular structure. nih.gov For organotellurium compounds, QSAR models can be developed to predict their reactivity in various chemical transformations. grafiati.com

The development of a robust QSAR model involves correlating the structural features of a series of organotellurium compounds with their observed reactivity. nih.gov These structural features, or molecular descriptors, can be calculated using computational chemistry methods. researchgate.net Relevant descriptors for organotellurium reactivity might include:

Electronic parameters: Charges on atoms, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ekb.egresearchgate.net

Steric parameters: Molecular volume, surface area, and specific shape indices.

Topological indices: Descriptors that quantify the branching and connectivity of the molecular structure.

A hypothetical QSAR model for the reactivity of a series of telluronium salts in a specific reaction could take the form of a linear equation:

Reactivity = c₀ + c₁σ + c₂Eₛ + c₃LUMO

Where:

Reactivity is the logarithm of the reaction rate constant.

σ is the Hammett parameter of a substituent on the aryl ring (if present).

Eₛ is the Taft steric parameter.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c₀, c₁, c₂, c₃ are coefficients determined from a regression analysis of a training set of compounds with known reactivities.

Below is an interactive data table of molecular descriptors that could be used in a QSAR study of telluronium salts.

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity (log k) |

| Trimethyltelluronium iodide | -5.8 | -1.2 | 10.5 | 1.2 |

| Triethyltelluronium iodide | -5.7 | -1.1 | 11.2 | 1.5 |

| Tripropyltelluronium iodide | -5.6 | -1.0 | 11.8 | 1.8 |

Note: The data in this table is for illustrative purposes to demonstrate the concept of a QSAR model and does not represent experimentally validated data.

Challenges and Future Directions in Triethyltellanium Iodide Research

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge lies in the development of more efficient and environmentally benign methods for the synthesis of triethyltellanium iodide and other organotellurium compounds. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Future efforts will likely focus on "green chemistry" principles to minimize waste and energy consumption. rsc.orgfau.eursc.orgnih.gov The development of catalytic methods, particularly those that avoid the use of toxic or expensive metal catalysts, is a key area of interest. fau.eu Researchers are exploring organocatalysis and novel catalytic systems to achieve cleaner and more atom-economical syntheses. fau.eursc.orgfraunhofer.de The use of biodegradable solvents and the design of processes that allow for simple product isolation and catalyst recycling are also critical for enhancing the sustainability of organotellurium chemistry. nih.gov

Exploration of Unconventional Reactivity Modes for Telluronium Cations

The triethyltellanium cation is a versatile electrophile, but its full reactive potential remains to be unlocked. Future research will likely explore unconventional reactivity modes beyond its established roles. This includes investigating its potential in mediating novel carbon-carbon and carbon-heteroatom bond-forming reactions. The unique electronic properties of the tellurium center could be harnessed to facilitate transformations that are challenging with other reagents. There is also potential for its use in photoredox catalysis, where its redox properties could be exploited in light-induced reactions. frontiersin.org Understanding the subtle interplay of steric and electronic effects in the triethyltellanium cation will be crucial for designing new and selective transformations.

Advances in High-Resolution Spectroscopic Characterization Techniques

A deeper understanding of the structure, bonding, and dynamics of this compound relies on sophisticated spectroscopic techniques. While standard methods like NMR and mass spectrometry are routinely used, future advancements will come from the application of high-resolution and multidimensional spectroscopic methods. colorado.eduarxiv.orgaps.org Techniques like solid-state NMR could provide detailed insights into the structure and intermolecular interactions in the crystalline state. Advanced mass spectrometry techniques can offer precise information about fragmentation pathways and the nature of the telluronium cation. researchgate.netresearchgate.net Furthermore, the use of tunable laser-based spectroscopy could allow for detailed investigations of the electronic structure and excited-state dynamics of this compound and related compounds. colorado.edu

Integration of Machine Learning and Artificial Intelligence in Organotellurium Compound Design and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, and organotellurium chemistry is no exception. mdpi.comsioc-journal.cnresearchgate.net These computational tools can be employed to predict the properties and reactivity of new organotellurium compounds, thereby accelerating the discovery of novel molecules with desired functionalities. nih.govugm.ac.id ML models can be trained on existing experimental and computational data to predict reaction outcomes, optimize reaction conditions, and even design new catalysts. mdpi.comresearchgate.net This data-driven approach can significantly reduce the time and resources required for experimental investigations, enabling a more efficient exploration of the vast chemical space of organotellurium compounds. mdpi.comnih.gov

Expanding the Scope of Catalytic and Materials Science Applications

While the catalytic potential of tellurium compounds is beginning to be recognized, there is significant room for expansion. Future research will likely focus on developing this compound and other telluronium salts as catalysts for a broader range of organic transformations. nih.govresearchgate.netrsc.org Their unique properties may make them suitable for applications in areas such as polymer chemistry and asymmetric catalysis. In materials science, the incorporation of the heavy tellurium atom can impart interesting optical and electronic properties to materials. ethz.chnih.govnih.gov There is potential for using this compound as a precursor for the synthesis of novel tellurium-containing materials with applications in electronics, optoelectronics, and energy storage. nih.govnih.gov For instance, the interaction of iodide with other materials has been shown to influence their properties, suggesting that the iodide component of this compound could also play a role in materials applications. rsc.org

Deeper Understanding of Complex Intermolecular Interactions and Self-Assembly Phenomena

The non-covalent interactions involving the tellurium atom and the iodide anion in this compound are crucial for its solid-state structure and solution behavior. theochem.nlresearchgate.net Future research will aim for a more profound understanding of these interactions, including halogen bonding and chalcogen bonding. theochem.nl The ability of these interactions to direct the self-assembly of molecules into well-defined supramolecular architectures is a key area of interest. acs.orgnih.govrsc.orgnih.gov By controlling these intermolecular forces, it may be possible to design and synthesize novel supramolecular structures with tailored properties and functions. rsc.orgnih.gov The study of these phenomena in solution and at interfaces will also be critical for understanding the behavior of this compound in various applications. The interaction of iodide with other molecules and surfaces is known to be important in various chemical systems, further highlighting the need for a deeper understanding of these interactions in the context of this compound. researchgate.netmdpi.com

Q & A

Q. What safety protocols are essential for handling this compound given tellurium’s toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.